molecular formula C8H17ClN2O2 B1377190 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1427380-28-6

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1377190
CAS RN: 1427380-28-6
M. Wt: 208.68 g/mol
InChI Key: HFGMBLMJAABLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethyl Propanol and Aminomethyl Propanediol are alkanolamines, which means that these compounds have both a hydroxyl group (-OH) and an amino group (NH2). They are either colorless liquids or crystalline solids .


Chemical Reactions Analysis

Aminomethyl Propanol and Aminomethyl Propanediol can react with mineral acids to form salts . These salts can then be used to make soaps, which have a number of cosmetic and noncosmetic uses .


Physical And Chemical Properties Analysis

Aminomethyl Propanol and Aminomethyl Propanediol are either colorless liquids or crystalline solids . They are used to adjust the pH of formulations .

Scientific Research Applications

  • Synthesis of GABA Analogues : Azam, D'souza, and Wyatt (1996) researched the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. They found that cyanomethylation of sodium or lithium enolates derived from (4S,5R)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones showed good stereoselectivity. These products can be converted into GABA analogues, highlighting the compound's relevance in synthesizing neuroactive substances (Azam, D'souza, & Wyatt, 1996).

  • Formation of Heterocyclic Systems : Chernysheva, Bogolyubov, and Semenov (1999) studied the reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to the synthesis of 2-oxazolidinones. Their research is significant in the formation of new heterocyclic systems, demonstrating the chemical versatility of compounds related to 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride (Chernysheva, Bogolyubov, & Semenov, 1999).

  • Synthetic Organic Chemistry Applications : Zappia et al. (2007) discussed the 1,3-oxazolidin-2-one nucleus as a popular framework in synthetic organic chemistry and medicinal chemistry. This paper deals with various synthetic approaches for constructing the oxazolidin-2-one ring, highlighting its significance in creating cyclic carbamate skeletons and its application as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).

  • Precursors for Pharmacologically Active Compounds : Schierle-Arndt et al. (2001) described the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones as precursors for pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This highlights the potential of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride in pharmaceutical research (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).

  • Structural and Conformational Studies : Meneghetti et al. (2007) conducted structural and conformational studies on 5-[1'-methylpyrrolidin-2'-yl]-1,3-oxazolidin-2-one free base and hydrochloride form to understand their interaction at neuronal acetylcholine receptor. This study is vital for comprehending how similar compounds interact with biological targets (Meneghetti, Artali, Pallavicini, Valoti, Bombieri, 2007).

  • Enzymatic Synthesis of Oxazolidinones : Yadav and Pawar (2014) explored the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, focusing on the synthesis of 3-ethyl-1,3-oxazolidin-2-one. This novel approach demonstrates the compound's role in biocatalysis and green chemistry (Yadav & Pawar, 2014).

Safety And Hazards

The safety of Aminomethyl Propanol and Aminomethyl Propanediol has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR Expert Panel evaluated the scientific data and concluded that at concentrations not exceeding 1%, Aminomethyl Propanol and Aminomethyl Propanediol were safe for use in cosmetics and personal care products .

properties

IUPAC Name

5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-6(2)4-10-5-7(3-9)12-8(10)11;/h6-7H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGMBLMJAABLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(OC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 3
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 4
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 5
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 6
5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.